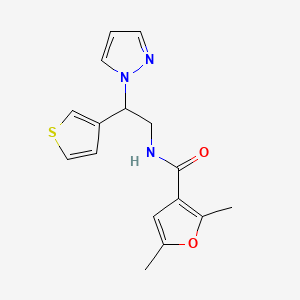

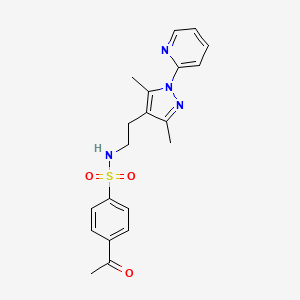

![molecular formula C10H20Cl2N4 B2864385 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 2361636-51-1](/img/structure/B2864385.png)

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The specific molecular structure of “2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is not detailed in the available resources.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity, indicating their potential in chemical reactions related to cancer treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, some synthesized compounds are thermally stable and exhibit acceptable densities .Applications De Recherche Scientifique

Piperidine Derivatives in Anti-mycobacterial Research

Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in many drugs with diverse pharmacological activities. Recent research has highlighted the anti-mycobacterial properties of piperidine derivatives, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These studies provide valuable insights into the design and structure-activity relationship (SAR) of potent anti-TB molecules (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine and its analogues play a significant role in the rational design of drugs, showcasing therapeutic uses across various domains such as antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The versatility of the piperazine scaffold is evident from its presence in a multitude of drugs, and slight modifications in its structure can significantly alter the medicinal potential of the resultant molecules. This highlights the broad potential of piperazine-based molecules in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Triazole Derivatives and Their Patent Landscape

Triazole derivatives are another class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The patent landscape between 2008 and 2011 reveals a surge in the development of novel triazole compounds, underlining their significance in addressing various diseases and the continuous need for more efficient synthesis methods (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).

Safety And Hazards

Orientations Futures

The future directions for the research and development of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Additionally, the development of an efficient and sustainable synthesis process could also be a focus for future research .

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10;;/h10-11H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTPAYUOIMLMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)

![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)